molecular formula C19H21F2N3O2S B2424459 N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428352-52-6

N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2424459
CAS No.: 1428352-52-6
M. Wt: 393.45
InChI Key: PXIWPALTVAXBPF-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,5-difluoroaniline derivative, which is then coupled with the appropriate piperidine and thiophene derivatives under controlled conditions. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups would produce the corresponding amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It could be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide.

    N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea: Contains a urea linkage instead of an oxalamide.

Uniqueness

The unique combination of fluorinated aromatic rings, piperidine, and thiophene moieties in N1-(2,5-difluorophenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide gives it distinct chemical and physical properties. These features may confer advantages in terms of stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c20-14-3-4-15(21)16(12-14)23-19(26)18(25)22-7-10-24-8-5-13(6-9-24)17-2-1-11-27-17/h1-4,11-13H,5-10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIWPALTVAXBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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